Home > Products > Screening Compounds P125782 > Azo-Combretastatin A4 (trans)
Azo-Combretastatin A4 (trans) -

Azo-Combretastatin A4 (trans)

Catalog Number: EVT-13472429
CAS Number:
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Azo-Combretastatin A4 (trans) is synthesized from Combretastatin A4, which is extracted from the bark of the Combretum caffrum tree. The classification of this compound falls under small molecules with investigational status in cancer therapy due to its mechanism of action involving tubulin polymerization inhibition.

Synthesis Analysis

Methods and Technical Details

The synthesis of Azo-Combretastatin A4 involves several key steps:

  1. Protection of Functional Groups: The phenolic oxygen of nitroaniline is protected to facilitate further reactions.
  2. Formation of Azo Linkage: The azo group is introduced through diazotization reactions, typically involving aromatic amines.
  3. Photoisomerization: The trans form can be converted to the cis form upon exposure to specific wavelengths of light (around 380 nm), which significantly enhances its potency as an anticancer agent .

The synthesis pathway has been optimized using microwave irradiation to reduce reaction times and improve yields compared to traditional heating methods .

Molecular Structure Analysis

Structure and Data

Azo-Combretastatin A4 (trans) has a complex molecular structure characterized by:

  • Chemical Formula: C18_{18}H20_{20}N2_{2}O5_{5}
  • Molecular Weight: Approximately 316.353 g/mol
  • Key Features: The structure includes two aromatic rings connected by an azo bridge, with methoxy substituents that enhance its binding affinity to tubulin.

The molecular geometry allows for significant conformational flexibility, which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Azo-Combretastatin A4 undergoes several important chemical reactions:

  1. Isomerization: The compound can switch between the trans and cis forms through light exposure, altering its biological activity.
  2. Degradation: In the presence of glutathione, Azo-Combretastatin A4 may degrade, which can affect its efficacy in therapeutic applications .
  3. Tubulin Binding: The compound interacts with tubulin at the colchicine binding site, leading to inhibition of microtubule polymerization .

These reactions are critical for understanding the pharmacokinetics and dynamics of the compound in biological systems.

Mechanism of Action

Process and Data

The primary mechanism of action for Azo-Combretastatin A4 involves:

  1. Inhibition of Tubulin Polymerization: By binding to the colchicine site on β-tubulin, it prevents the formation of microtubules, which are essential for cell division.
  2. Cell Cycle Arrest: This inhibition leads to G2/M phase arrest in cancer cells, effectively halting their proliferation and inducing apoptosis .

The potency of the compound increases significantly upon light activation, allowing for targeted therapy that minimizes damage to surrounding healthy tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Azo-Combretastatin A4 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: The trans form is more stable at room temperature but can revert back to cis upon light exposure.
  • Spectroscopic Characteristics: The compound has specific UV-visible absorption peaks that change upon isomerization, providing a means for monitoring its activity in vitro .

These properties are essential for determining the appropriate conditions for storage and application in therapeutic settings.

Applications

Scientific Uses

Azo-Combretastatin A4 holds promise in various scientific applications:

  • Cancer Therapy: Its ability to inhibit tubulin polymerization makes it a candidate for treating various cancers, especially when combined with other chemotherapeutic agents.
  • Photodynamic Therapy: The photoisomerizable nature allows it to be used in photodynamic therapy where localized activation can enhance treatment efficacy while reducing systemic toxicity.
  • Research Tool: It serves as a valuable tool in studying microtubule dynamics and cell cycle regulation due to its switchable activity .
Introduction to Combretastatin A4 Derivatives in Photopharmacology

Historical Development of Combretastatin A4 as a Tubulin-Targeting Agent

Combretastatin A-4 (CA-4), isolated from the South African willow tree Combretum caffrum, emerged as a potent natural tubulin polymerization inhibitor (TPI) in 1989. Its mechanism involves binding to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cancer cell division and angiogenesis [5] [8]. Unlike conventional TPIs (e.g., taxanes), CA-4 avoids multidrug resistance mechanisms, making it clinically promising. However, its cis-isomer—the bioactive form—spontaneously isomerizes to the thermodynamically stable trans-isomer under physiological conditions, resulting in a 60-fold potency loss and limiting therapeutic utility [1] [7]. This instability, coupled with poor aqueous solubility, spurred the development of derivatives like CA-4P (a phosphate prodrug) and cyclic analogs to "lock" the cis-conformation. Despite entering Phase II/III trials for anaplastic thyroid cancer, cis-trans isomerization remained an unresolved challenge [5] [8].

Table 1: Evolution of Combretastatin A4-Based Therapeutics

Compound TypeKey FeaturesLimitations
Natural CA-4- cis-isomer IC~50~ = 1–3 nM - Binds colchicine site on β-tubulin- Rapid cis-to-trans isomerization - Poor solubility
CA-4P (Prodrug)- Water-soluble - Orphan drug status for thyroid cancer- In vivo conversion inefficiency - Systemic toxicity
Cyclic Analogues (e.g., AVE-8062A)- Rigid structure prevents isomerization - Improved pharmacokinetics- Synthetic complexity - Reduced vascular targeting

Rationale for Azobenzene-Based Structural Modifications

Azobenzene-based modifications address CA-4's instability by replacing its ethylene bridge (-CH=CH-) with a photoswitchable diazene unit (-N=N-). This strategic redesign leverages three key properties of azobenzenes:

  • Reversible Photoisomerization: Ultraviolet (UV) light (~380 nm) converts trans-Azo-CA4 to the bioactive cis-isomer, while visible light (~450 nm) reverses the process. This enables precise, repeatable control over tubulin binding [1] [7].
  • Bioactivity Differential: cis-Azo-CA4 exhibits 200–500-fold higher cytotoxicity (IC~50~ = 0.2–10 μM) than trans-Azo-CA4 (IC~50~ = 50–110 μM) across cancer cell lines, mirroring CA-4's isomer-dependent activity [1] [2].
  • Synthetic Feasibility: Synthesis employs "green chemistry" principles using ethanol/water solvents, facilitating scalable production of Azo-CA4 and its derivatives [1].

Table 2: Comparative Bioactivity of CA-4 and Azo-CA4 Isomers

CompoundIsomerIC~50~ (μM)Tubulin Polymerization Inhibition
CA-4cis0.001–0.003++++
CA-4trans0.06–0.10+
Azo-CA4cis0.2–10+++
Azo-CA4trans50–110+

Role of Trans-Azo-CA4 in Spatiotemporal Control of Cytotoxicity

Trans-Azo-CA4 serves as a biologically inert "prodrug" that can be activated in situ with spatial and temporal precision, enabling innovative therapeutic paradigms:

  • Spatial Targeting: UV light (365–380 nm) confined to tumor sites selectively generates cytotoxic cis-Azo-CA4 within malignant tissue, sparing healthy cells [6] [9]. In one approach, Azo-CA4 was integrated into liposomal nanoparticles whose pores open under UV irradiation, releasing the drug exclusively in illuminated regions [9].
  • Temporal Control: cis-Azo-CA4 thermally relaxes to trans-Azo-CA4 with a half-life (t~1/2~) of hours to days, depending on substituents. This allows sustained activity post-irradiation or rapid deactivation using visible light [6] [7].
  • Imaging-Guided Therapy: Fluorescent Azo-CA4 derivatives (e.g., julolidine-conjugated AzoPJ) enable real-time monitoring of isomerization via fluorescence shifts (trans: λ~em~ = 535 nm; cis: λ~em~ = 569 nm), facilitating simultaneous treatment and imaging [9].

Table 3: Photophysical Properties of Engineered Azo-CA4 Derivatives

DerivativeTransCis Activation (nm)CisTrans Reversion (nm)Thermal Half-Life (t~1/2~)Fluorescence Response
Standard Azo-CA43804503–12 hoursNone
PST-6 (Brominated)3905008 hoursNone
AzoPJ (Julolidine)440550>48 hours535 nm→569 nm shift

Key Advances Enabled by Trans-Azo-CA4:

  • High-Precision Studies: Reversible switching permits real-time investigation of microtubule dynamics in single cells during mitosis, revealing catastrophe/rescue kinetics [6] [7].
  • Vascular Disruption: Photoactivated cis-Azo-CA4 collapses tumor vasculature within 3 hours in preclinical models, validated using lensless microscopy tracking [6].
  • Antifungal Applications: Nanoparticles loaded with trans-Azo-CA4 release antimycotics upon visible-light activation, doubling drug retention in planta compared to conventional formulations [9].

Properties

Product Name

Azo-Combretastatin A4 (trans)

IUPAC Name

2-methoxy-5-[(3,4,5-trimethoxyphenyl)diazenyl]phenol

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C16H18N2O5/c1-20-13-6-5-10(7-12(13)19)17-18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3

InChI Key

AIRZFEKQGRSBNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.